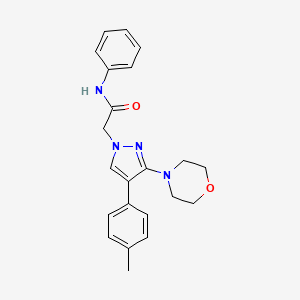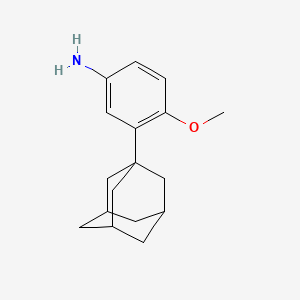
Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate is a chemical entity that appears to be a derivative of 1,2,3-triazole. Triazoles are a class of heterocyclic compounds that have found applications in various fields due to their unique chemical properties. Although the provided papers do not directly discuss Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the subject compound.
Synthesis Analysis
The synthesis of related triazole compounds has been reported using metal-free routes. For instance, a metal-free alternative to the regioselective synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles (1,4-cDTs) has been achieved using methoxycarbonyl-substituted vinyl sulfone reacting with organic azides. This method is operationally simple and general in nature, allowing for the creation of a wide range of new chemical entities . Although not directly related to the synthesis of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate, this approach could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a variety of compounds with different properties. The presence of substituents such as carboxylate groups can significantly influence the electronic properties of the molecule, as seen in the synthesis of the methyl triazole-4-carboxylate gold(I) complex . The molecular structure of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate would likely exhibit similar electronic characteristics due to the presence of the carboxylate group.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, often facilitated by their ability to coordinate with metal cations. For example, the methyl triazole-4-carboxylate gold(I) complex has been shown to catalyze reactions such as allene synthesis and alkyne hydration with excellent efficiency and low catalyst loadings . This suggests that Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate could also be a candidate for similar catalytic applications, given its structural similarity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The presence of electron-withdrawing groups, such as a carboxylate, can affect properties like solubility, melting point, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate, but they do suggest that the compound could exhibit properties suitable for use in catalysis and the synthesis of other functionalized molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate and its derivatives have been explored for various synthetic and medicinal applications. For instance, the compound has been utilized in the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) showing potential anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010). These activities suggest a broad spectrum of potential pharmacological uses, excluding drug dosage and side effects per the requirements.
Catalytic Efficiency in Organic Synthesis
Another significant application is in organic synthesis, where a methyl triazole-4-carboxylate gold(I) complex was developed and applied as a ligand for gold(I) cations. This complex demonstrated excellent catalytic efficiency in catalyzing allene synthesis and alkyne hydration, showcasing the role of such compounds in facilitating complex organic reactions with low catalyst loadings (Hu et al., 2019).
Synthesis Methodologies
The synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate itself was reported, starting from 1H-1,2,4-triazole through a process involving hydroxymethylation with formaldehyde and subsequent oxidation and esterification. This synthesis route underscores the chemical flexibility and potential of this compound for further chemical modifications and applications in various fields of research (Feng, 2005).
Corrosion Inhibition
An innovative application beyond the pharmaceutical scope involves the use of triazole-modified chitosan, synthesized through the modification of chitosan using 4-amino-5-methyl-1,2,4-triazole-3-thiol, as a new environmentally benign corrosion inhibitor for carbon steel in a hydrochloric acid solution. This study illustrates the compound's utility in materials science, particularly in corrosion protection, demonstrating a successful intersection of organic chemistry and industrial application (Chauhan et al., 2019).
Antiviral Research
Furthermore, derivatives of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate have been explored for their potential antiviral activities. In one study, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and screened for their activity against COVID-19 main protease, showcasing the role of such compounds in the fight against emerging viral threats (Rashdan et al., 2021).
Eigenschaften
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)7-9-5-11(10-7)6-2-3-16(13,14)4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVICPAOJHTVKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)
![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)


![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)
![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)
![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)